molecular formula C17H19NO2 B14708873 (E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine CAS No. 14921-35-8

(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine

Cat. No.: B14708873
CAS No.: 14921-35-8
M. Wt: 269.34 g/mol
InChI Key: DHOBAWWYLDTYAH-UHFFFAOYSA-N
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Description

(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxy group attached to one phenyl ring and a propoxy group attached to another phenyl ring, making it a substituted imine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base. For example, the reaction between 4-methoxybenzaldehyde and 4-propoxybenzylamine in the presence of an acid catalyst can yield the desired imine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding nitrile.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Methoxyphenyl)-N-(4-ethoxyphenyl)methanimine: Similar structure with an ethoxy group instead of a propoxy group.

    (E)-1-(4-Methoxyphenyl)-N-(4-butoxyphenyl)methanimine: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methoxy and propoxy groups can affect its solubility, stability, and interactions with other molecules.

Properties

CAS No.

14921-35-8

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(4-propoxyphenyl)methanimine

InChI

InChI=1S/C17H19NO2/c1-3-12-20-17-10-6-15(7-11-17)18-13-14-4-8-16(19-2)9-5-14/h4-11,13H,3,12H2,1-2H3

InChI Key

DHOBAWWYLDTYAH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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